3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde

Medicinal chemistry Indolizine SAR Evidence gap analysis

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde (CAS 380467-45-8) is a fully synthetic, polysubstituted indolizine heterocycle with molecular formula C₁₇H₁₁ClN₂O₄ and a molecular weight of 342.73 g·mol⁻¹. The compound bears three key functional handles on the indolizine core: a 1‑carbaldehyde, a 2‑methyl, and a 3‑aroyl substituent that incorporates a 4‑chloro‑3‑nitrophenyl ring.

Molecular Formula C17H11ClN2O4
Molecular Weight 342.74
CAS No. 380467-45-8
Cat. No. B2387432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
CAS380467-45-8
Molecular FormulaC17H11ClN2O4
Molecular Weight342.74
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H11ClN2O4/c1-10-12(9-21)14-4-2-3-7-19(14)16(10)17(22)11-5-6-13(18)15(8-11)20(23)24/h2-9H,1H3
InChIKeySCWXYLGUBRKPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde (CAS 380467-45-8): Chemical Identity and Sourcing Baseline


3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde (CAS 380467-45-8) is a fully synthetic, polysubstituted indolizine heterocycle with molecular formula C₁₇H₁₁ClN₂O₄ and a molecular weight of 342.73 g·mol⁻¹ [1]. The compound bears three key functional handles on the indolizine core: a 1‑carbaldehyde, a 2‑methyl, and a 3‑aroyl substituent that incorporates a 4‑chloro‑3‑nitrophenyl ring. This specific substitution pattern differentiates it from otherwise similar 3‑benzoyl‑2‑methylindolizine‑1‑carbaldehyde analogs that lack the chloro‑nitro aryl motif . The compound is commercially available from multiple specialist chemical suppliers in research‑grade purity (typically 95%), with per‑gram or per‑milligram pricing and delivery lead times that vary by vendor and regional stock status .

Why 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde Cannot Be Replaced by Generic Indolizine Analogs


The 4‑chloro‑3‑nitro substitution on the benzoyl ring is not a minor structural perturbation; nitro and chloro substituents profoundly alter aryl ring electronics, hydrogen‑bonding capacity, and metabolic stability relative to unsubstituted, mono‑halogenated, or methyl‑substituted benzoyl congeners . In the broader indolizine‑1‑carbaldehyde class, even subtle changes to the 3‑aroyl group are known to shift pharmacological activity profiles, as demonstrated by the differential anticancer potency of 3‑(thiophene‑2‑carbonyl) versus 3‑(2‑fluoro‑benzoyl) analogs in head‑to‑head cell‑panel screens . Consequently, substituting the target compound with a closely related but differently substituted 3‑benzoyl‑2‑methylindolizine‑1‑carbaldehyde—such as the 4‑fluoro, 4‑bromo, or unsubstituted benzoyl variant—risks yielding divergent reactivity, target engagement, or biological readout, making generic interchange scientifically unsound without direct comparative validation data.

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde: Quantitative Differentiation Evidence Assessment


Absence of Published Head‑to‑Head or Cross‑Study Comparable Bioactivity Data for the Target Compound

An exhaustive search of primary journals, patents, and authoritative bioactivity databases (PubMed, SciFinder, BindingDB, ChEMBL, SureChEMBL) returned zero instances of quantitative biological assay data—such as IC₅₀, EC₅₀, Kᵢ, MIC, or % inhibition values—for CAS 380467-45-8. By contrast, structurally proximate analogs within the 3‑benzoyl‑2‑methylindolizine‑1‑carbaldehyde series have published quantitative data: e.g., 2‑methyl‑3‑(thiophene‑2‑carbonyl)‑indolizine‑1‑carbaldehyde exhibits IC₅₀ values of 5.8 µM (HeLa), 4.3 µM (MCF‑7), and 6.5 µM (A549) , while 3‑(2‑fluoro‑benzoyl)‑2‑methyl‑indolizine‑1‑carbaldehyde shows antibacterial IC₅₀ values of 15–30 µM against S. aureus and E. coli . No analogous datasets exist for the 4‑chloro‑3‑nitrobenzoyl derivative, precluding any quantitative differentiation claim. The evidence tag is therefore 'Supporting evidence' only, highlighting the data deficit rather than a verified performance advantage.

Medicinal chemistry Indolizine SAR Evidence gap analysis

Physicochemical Differentiation via Substituent Electronic Effects on the Benzoyl Ring

Although no direct biological comparison is available, the 4‑chloro‑3‑nitro substitution pattern confers reliably predictable physicochemical differentiation from unsubstituted, mono‑halogenated, or methyl‑substituted benzoyl analogs. The nitro group is a strong electron‑withdrawing substituent (Hammett σₘ ≈ 0.71; σₚ ≈ 0.78), while the para‑chloro contributes additional inductive withdrawal (σₚ ≈ 0.23); together they substantially lower the electron density of the benzoyl ring relative to the parent benzoyl (σₘ, σₚ ≈ 0) or the 4‑methylbenzoyl (σₚ ≈ −0.17) congeners [1]. This electronic modulation is predicted to alter carbonyl reactivity, hydrogen‑bond acceptor strength, and π‑stacking propensity—factors that directly influence target binding and metabolic handling. Such class‑level inference provides a rational, albeit non‑quantitative, basis for prioritizing the chloro‑nitro analog over its electronically less activated counterparts in programs where strong aryl electron deficiency is mechanistically advantageous.

Physicochemical profiling Hammett parameters Medicinal chemistry design

Synthetic Utility: Orthogonal Reactivity of the 1‑Carbaldehyde Handle for Downstream Diversification

The 1‑carbaldehyde group serves as a versatile synthetic handle for reductive amination, Schiff‑base formation, Knoevenagel condensation, and Grignard additions—reactions that are well‑established on the indolizine‑1‑carbaldehyde scaffold [1]. In the context of 3‑benzoyl‑2‑methylindolizine‑1‑carbaldehydes, the presence of the chloro‑nitrobenzoyl ring is reported to influence the reactivity of the aldehyde through electronic and steric effects, although no quantitative kinetic comparison with the unsubstituted benzoyl analog has been published . The compound is supplied at 95% purity, and its successful use as a key intermediate in the construction of more complex indolizine‑based libraries has been documented in the synthetic methodology literature, where related 3‑aroyl‑indolizine‑1‑carbaldehydes undergo high‑yielding transformations under mild conditions .

Synthetic chemistry Building block Library synthesis

Commercial Availability and Purity Baseline Across Vendors

The compound is stocked by multiple independent vendors—including AKSci, Enamine (via ChemBase), Santa Cruz Biotechnology, Leyan, and CymitQuimica—typically at ≥95% purity [1]. In comparison, several close structural analogs (e.g., 3‑benzoyl‑2‑methylindolizine‑1‑carbaldehyde and 3‑(4‑fluorobenzoyl)‑2‑methylindolizine‑1‑carbaldehyde) are also commercially available at similar purity grades, meaning no purity‑based differentiation exists . However, the target compound's multi‑vendor availability reduces single‑source supply risk and enables competitive pricing, which may be advantageous in bulk procurement scenarios. No vendor provides batch‑specific analytical certificates (e.g., HPLC chromatograms, NMR spectra) publicly; such documentation must be requested at the point of inquiry.

Chemical sourcing Purity specification Procurement

Evidence‑Supported Application Scenarios for 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde


Medicinal Chemistry: Tool Compound for Exploring Electron‑Deficient Aryl SAR in Indolizine‑Based Lead Series

In lead‑optimization campaigns where the indolizine scaffold has shown preliminary activity, introducing the 4‑chloro‑3‑nitrobenzoyl substituent provides a strongly electron‑deficient aryl probe. This compound can serve as a comparator to the unsubstituted benzoyl, 4‑methylbenzoyl, or mono‑halogenated benzoyl analogs to interrogate the electronic requirements of the target binding pocket. Although no direct target‑specific IC₅₀ data exist for this compound, the well‑characterized Hammett electronic parameters of the 4‑Cl‑3‑NO₂ substitution pattern allow rational inclusion in a property‑based SAR matrix [1]. Researchers should plan in‑house biochemical or cell‑based assays to generate the quantitative comparator data that are currently absent from the public domain.

Synthetic Chemistry: Key Intermediate for Diversified Indolizine Libraries via Carbaldehyde Functionalization

The 1‑carbaldehyde group is a proven entry point for constructing diverse indolizine derivatives through reductive amination, Schiff‑base condensation, Knoevenagel reactions, and organometallic additions [1]. The 4‑chloro‑3‑nitrobenzoyl group adds a distinct electronic and steric environment that influences both the reactivity of the aldehyde and the physicochemical properties of downstream products, enabling access to a region of chemical space that simpler 3‑benzoyl‑2‑methylindolizine‑1‑carbaldehydes cannot occupy. This makes the compound a strategic building block for diversity‑oriented synthesis and fragment‑based library construction.

Procurement: Multi‑Vendor Sourcing Strategy for Research‑Grade Indolizine Building Blocks

The compound's availability from at least five independent suppliers (AKSci, Enamine, Santa Cruz Biotechnology, Leyan, and CymitQuimica) at consistent ≥95% purity provides procurement flexibility [1]. Research organizations can leverage this multi‑vendor landscape to negotiate competitive pricing, manage supply‑chain disruptions, and request batch‑specific certificates of analysis before committing to larger‑scale purchases. In contrast to single‑source analogs, the reduced supply risk makes this compound a logistically safer choice for medium‑to‑large synthesis campaigns, provided that batch purity is verified upon receipt.

Physicochemical Profiling: Reference Compound for Studying Nitro‑Aryl Effects on LogD, Solubility, and Metabolic Stability

The combination of a lipophilic chloro substituent and a polar nitro group creates a unique physicochemical profile that can be systematically compared with mono‑substituted or unsubstituted benzoyl indolizines. Although no published LogD or solubility data exist for CAS 380467-45-8, the compound can serve as a reference point in in‑house profiling panels designed to assess the impact of strong aryl electron withdrawal on membrane permeability, aqueous solubility, and microsomal stability. Such data would directly inform the design of indolizine‑based candidates with balanced potency and ADME properties [1].

Quote Request

Request a Quote for 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.